Product packaging for Nitrosoguanidine(Cat. No.:CAS No. 674-81-7)

Nitrosoguanidine

货号: B1196799
CAS 编号: 674-81-7
分子量: 88.07 g/mol
InChI 键: WTLKTXIHIHFSGU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Nitrosoguanidine, specifically referring to N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG), is a powerful biochemical tool extensively used in experimental research as a potent mutagen and alkylating agent . Its primary research value lies in its ability to induce mutations by adding alkyl groups to DNA, predominantly methylating the O6 position of guanine and the O4 position of thymine . These specific base alterations can lead to transition mutations during DNA replication, which are not easily detected by the DNA mismatch repair system, making MNNG highly effective for studying mutagenesis . MNNG is a widely used agent to increase the frequency of mutations in laboratory settings for both microbial and mammalian cell lines . In research models, it has been crucial for studying chemical carcinogenesis, particularly in inducing gastrointestinal tumors in animals . Furthermore, its application has been pivotal in elucidating DNA damage response mechanisms, including the activation of cell death pathways such as apoptosis and necrosis in human fibroblasts , and the triggering of specific DNA repair processes like the mismatch repair (MMR) system . Due to its mechanism of action, MNNG requires careful handling. It is typically prepared and stored in an acidic buffer (e.g., 0.1 M acetic acid) to maintain stability, as it decomposes to form diazomethane in basic solutions and nitrous acid in acidic solutions . Contaminated materials should be inactivated with sodium hydroxide (e.g., 1 N NaOH) . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4N4O B1196799 Nitrosoguanidine CAS No. 674-81-7

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-nitrosoguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N4O/c2-1(3)4-5-6/h(H4,2,3,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLKTXIHIHFSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NN=O)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40217756
Record name Nitrosoguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

674-81-7
Record name N-Nitrosoguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=674-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrosoguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrosoguanidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33670
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nitrosoguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITROSOGUANIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0FDZ0E0AE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Nitrosoguanidine Action

Alkylation Chemistry and DNA Adduct Formation

MNNG acts as an electrophilic compound that primarily targets nucleophilic centers in DNA, forming covalent adducts. researchgate.net This process, known as alkylation, is central to its mutagenic and carcinogenic properties. wikipedia.org

MNNG is known to alkylate various positions on DNA bases, with a notable preference for certain sites. The primary product of MNNG reaction with nucleic acids is 7-methylguanine (B141273) (N7-Guanine). wmich.edu However, the O6 position of guanine (B1146940) (O6-Guanine) is considered particularly critical for its genotoxicity and mutagenicity. aacrjournals.orgnih.govoup.com MNNG is relatively efficient at methylating the O6 position of guanine. aacrjournals.org

Other significant alkylation sites include:

O6-Guanine (O6-MeG) : This adduct is highly mutagenic, primarily causing G:C to A:T transition mutations. wikipedia.orgoup.compnas.org It can mispair with thymine (B56734) during DNA replication, leading to permanent base sequence changes. wikipedia.orgoup.compnas.orglibretexts.orgmdpi.com

O4-Thymine (O4-MeT) : MNNG also adds alkyl groups to the O4 position of thymine, which can lead to transition mutations between GC and AT base pairs. wikipedia.orgnih.gov O4-MeT is also considered a pre-mutagenic DNA lesion. mdpi.com

N7-Guanine (N7-MeG) : The N7 atom of guanine is the most chemically vulnerable site to electrophilic attack by alkylating agents due to its high negative electrostatic potential. oup.comlibretexts.org When double-stranded DNA is treated with MNNG, a significant proportion (around 67%) of methylation occurs at the N7 position of guanine. oup.com While N7-methylguanine is a major product, it generally does not cause miscoding in DNA as it still pairs with cytosine. libretexts.org

N3-Adenine (N3-MeA) : Small amounts of adenine (B156593) are methylated to form 3-methyladenine. wmich.edulibretexts.org N3-methyladenine is a replication-blocking lesion, and recent in vivo data indicate its mutagenicity. mdpi.com

A summary of common DNA alkylation adducts formed by MNNG and their relative proportions can be seen in the table below:

DNA Alkylation AdductProportion (Approximate)Mutagenic/Cytotoxic ImpactReferences
N7-Guanine~67% (major product)Less mutagenic, primarily cytotoxic libretexts.orgmdpi.com wmich.eduoup.comlibretexts.org
O6-GuanineSignificant, but lower than N7-GuanineHighly mutagenic (G:C to A:T transitions), cytotoxic wikipedia.orgoup.compnas.orgmdpi.com wikipedia.orgaacrjournals.orgnih.govoup.compnas.orglibretexts.orgmdpi.com
N3-AdenineSmall amountsReplication-blocking, mutagenic mdpi.com wmich.edulibretexts.orgmdpi.com
O4-ThymineMinor amountsPre-mutagenic (GC to AT transitions) mdpi.com wikipedia.orgnih.govmdpi.com

Alkylation of DNA bases by MNNG can lead to distortions in the DNA helix. libretexts.org For instance, the addition of a methyl group to the O6 position of guanine (O6-methylguanine) causes a distortion that can alter its base pairing properties, favoring mispairing with thymine rather than cytosine. wikipedia.orgaacrjournals.orglibretexts.org This altered base pairing can lead to G:C to A:T transition mutations during DNA replication. wikipedia.orgoup.compnas.orglibretexts.orgmdpi.com

These structural perturbations can also impact DNA repair mechanisms. While O6-methylguanine-DNA alkyltransferase (AGT) specifically removes the methyl group from O6-methylguanine, the presence of O6-methylguanine can enhance topoisomerase I (Top1) cleavage complexes, attributable to a decrease in Top1-mediated DNA religation and an increase in the enzyme cleavage step. aacrjournals.org This suggests that altered hydrogen bonding and base pairing due to O6-methylation can interfere with normal DNA processing. aacrjournals.org Furthermore, the distortion caused by alkylated bases can be recognized by DNA repair systems like ABC excinuclease, which incises methylated DNA in a dose-dependent manner. asm.orgresearchgate.net

De Novo Methylation Pathways and Active Species Generation

MNNG's mutagenic and lethal actions are largely attributed to its decomposition into highly reactive methylating and deaminating species. wmich.edu

In basic aqueous solutions, MNNG produces diazomethane (B1218177) (CH₂N₂), a potent methylating agent. wikipedia.orgwmich.edu Diazomethane is a highly reactive compound known to methylate DNA and other substrates. wikipedia.orgwikipedia.org The formation of diazomethane from MNNG is a well-established process, often utilized in laboratory settings for methylation reactions. wikipedia.orggoogle.comaxel-gl.com Studies have indicated that under alkaline conditions, the mutagenicity of MNNG through nitrogenous base methylation is primarily dependent on the concentration of diazomethane, suggesting it is a key active species in this context. wmich.edunih.gov

In acidic solutions, MNNG decomposes to form nitrous acid (HNO₂). wikipedia.orgwmich.edu Nitrous acid is a known mutagen that deaminates amino bases in nucleic acids. wmich.edu Specifically, nitrous acid can deaminate adenine to hypoxanthine, guanine to xanthine, and cytosine to uracil (B121893). wmich.edu Deamination of adenine, for example, can lead to base pairing errors during DNA replication, resulting in AT → GC transition mutations. wmich.edu

Interactions with RNA and Proteins

Beyond its well-documented interactions with DNA, MNNG also interacts with RNA and proteins, contributing to its broader cellular effects.

MNNG can methylate RNA, and studies using ¹³C nuclear magnetic resonance spectroscopy have investigated the interactions of MNNG with RNA, identifying various methylated products. aacrjournals.orgaacrjournals.org The effects of MNNG on RNA can lead to inactivation and, to a lesser extent, mutation. pnas.org The interaction of MNNG with RNA can be influenced by the conformational state of the RNA. pnas.org

MNNG also reacts with proteins. One significant reaction involves the conversion of ε-amino groups of lysine (B10760008) residues in proteins to nitroguanido groups. cdnsciencepub.com This modification can alter protein properties, such as increasing the extinction coefficient and affecting electrophoretic mobility. cdnsciencepub.com For instance, when serum albumin is exposed to MNNG, a main reaction is the conversion of lysine's ε-amino groups to nitroguanido groups, resulting in a reduction of the protein's lysine content. cdnsciencepub.com MNNG has been shown to inhibit cell growth by inhibiting DNA, RNA, and protein synthesis, potentially through the inactivation of nucleic acid polymerases. wmich.edu Furthermore, MNNG can activate intracellular signaling pathways and alter protein expression profiles, affecting a wide range of cellular processes including transcription regulation, metabolism, cytoskeleton organization, cell cycle, cell proliferation, and signal transduction. acs.orgresearchgate.net Some studies suggest that MNNG's interaction with cell surface receptors and/or direct activation of related signal proteins might initiate certain signal cascades, independent of its DNA damaging properties. researchgate.net

MNNG treatment can activate distinct cell death mechanisms, including apoptosis and non-apoptotic cell death, associated with the activation of poly-ADP ribose polymerase (PARP) and subsequent apoptosis-inducing factor release. nih.gov MNNG also triggers the degradation of cell cycle and mismatch repair inhibitor protein p21 via the ubiquitin/proteasome pathway, a process that involves mismatch repair proteins like MSH2. nih.gov Specific proteins, such as the this compound resistance protein SNG1 in Saccharomyces cerevisiae, have been identified, which may function as MNNG export permeases, indicating cellular mechanisms to counteract MNNG's effects. uniprot.org

Induction of Genetic and Epigenetic Alterations by Nitrosoguanidine

Mechanisms of Mutagenesis

MNNG's mutagenic effects are primarily attributed to its ability to alkylate DNA, forming methylated bases that can mispair during DNA replication. wikipedia.orgasm.orgwmich.edu

Point Mutations: Base Transitions (e.g., G:C to A:T)

The most prominent type of mutation induced by MNNG is the G:C to A:T transition. asm.orgnih.govresearchgate.netoup.com This occurs primarily due to the methylation of guanine (B1146940) at the O6 position, forming O6-methylguanine (O6MeG). wikipedia.orgasm.orgoup.comnih.govaacrjournals.orgnih.gov O6MeG can mispair with thymine (B56734) instead of cytosine during DNA replication. wikipedia.orgoup.comnih.gov Upon subsequent replication, this O6MeG:T mispair can be converted to an A:T pair, resulting in a G:C to A:T transition. nih.gov

While G:C to A:T transitions are predominant, MNNG can also induce A:T to G:C transitions, albeit at a lower frequency. asm.orgwmich.edunih.gov This is thought to arise from the methylation of thymine at the O4 position (O4-methylthymine), which can mispair with guanine. wikipedia.orgoup.comnih.gov

Table 1: MNNG-Induced Point Mutation Spectrum

Mutation Type Primary Mechanism Frequency/Observation References
G:C to A:T O6-methylguanine mispairing with Thymine Predominant (e.g., 29 out of 30 mutations in one study) asm.orgnih.govresearchgate.netoup.comnih.gov
A:T to G:C O4-methylthymine mispairing with Guanine Less frequent (e.g., 1 out of 30 mutations in one study; 1-5%) asm.orgwmich.eduoup.comnih.gov
A:T to T:A Transversion Possible, but less common; mechanism not fully elucidated Observed (e.g., 1 out of 274 mutations in one study) nih.gov

Chromosomal Aberrations and Gene Deletions

Beyond point mutations, MNNG is known to induce larger-scale genomic alterations, including chromosomal aberrations and gene deletions. wmich.eduresearchgate.netinchem.orgpnas.orgnhri.org.tw Studies have shown that MNNG can cause chromosomal exchanges in cultured mammalian cells and induce somatic and sex-linked recessive lethal mutations in Drosophila. wmich.eduinchem.org It can also lead to DNA strand breaks and micronuclei formation. inchem.orgnhri.org.tw In some organisms, such as Zea mays, MNNG treatment of pollen primarily resulted in chromosomal aberrations rather than single gene mutations. wmich.edu Human diploid skin fibroblasts from individuals with adenomatosis coli exhibited elevated chromosomal instabilities, with aberration frequencies approximately twice as high as control cells when exposed to MNNG. jst.go.jp

Untargeted Mutagenesis (UTM) Phenomena

MNNG has been shown to induce untargeted mutations (UTM), which are mutations occurring at sites on undamaged DNA templates, distinct from the direct lesions caused by the mutagen. researchgate.netnih.govnih.govworldscientific.com This phenomenon suggests that MNNG's effects extend beyond direct DNA adducts, influencing cellular processes that can lead to mutations in unaffected regions of the genome. researchgate.net Research indicates that low concentrations of MNNG can induce UTM through changes in gene expression profiles and activation of signaling pathways, such as the cAMP-protein kinase A (PKA) pathway. researchgate.net The human REV3 gene, encoding a subunit of DNA polymerase zeta (Polζ), is upregulated transcriptionally in response to MNNG and plays a role in both lesion-targeted and untargeted mutagenesis on undamaged DNA templates. nih.govnih.gov Blocking the REV3 gene significantly decreased MNNG-induced untargeted mutation frequencies. nih.govnih.gov

Genomic Context Sensitivity in Mutagenesis

The mutagenic specificity of MNNG is influenced by the genomic context, leading to mutation hotspots. asm.orgnih.govresearchgate.netnih.govaacrjournals.orgnih.gov For instance, a significant proportion of MNNG-induced mutations, particularly G:C to A:T transitions, occur at specific hotspots. asm.orgnih.govaacrjournals.org In one study, approximately 80% of MNNG-induced mutations in the bacteriophage P22 mnt repressor gene were found in three hotspots. asm.org Analysis of the lacI gene in Escherichia coli revealed that G:C to A:T transitions were six times more likely to occur if the mutated guanine residue was preceded by a purine (B94841) rather than a pyrimidine. nih.gov Genome-wide analysis in E. coli confirmed that MNNG mutagenesis is strongly sensitive to context, favoring guanine residues preceded by purines by five-fold over those preceded by pyrimidines. researchgate.net

Table 2: Genomic Context Influence on MNNG Mutagenesis

Contextual Factor Observation References
Mutation Hotspots 80% of mutations in P22 mnt gene in 3 hotspots; 16 hotspots in HPRT gene accounting for 48% of point mutations. asm.orgnih.govaacrjournals.org
Preceding Base G:C to A:T transition 6 times more likely if guanine is preceded by a purine (vs. pyrimidine). nih.gov
Sequence Specificity Strong sensitivity to genomic context, favoring guanine residues preceded by purines. researchgate.net

Influence of DNA Replication on Mutagenic Events

DNA replication is crucial for MNNG-mediated mutagenesis and cytotoxicity. nih.govnih.gov MNNG's mutagenic effects are maximal during the nuclear S-period (DNA synthesis phase) of the cell cycle. nih.gov This suggests a preferential mutagenesis of replication fork DNA. nih.gov Low concentrations of MNNG allow DNA replication at a normal rate but still induce mutations, which are often found as closely linked double mutants due to MNNG's specificity for chromosome regions undergoing replication. nih.govnih.gov

The mismatch repair (MMR) system plays a significant role in processing MNNG-induced DNA damage during replication. nih.govnih.govpnas.orgnih.gov When DNA polymerases encounter O6MeG in the template strand, they often mispair it with thymine, creating O6MeG:T mispairs. nih.govnih.gov The MMR system recognizes these mispairs, and its processing can lead to the formation of single-stranded DNA (ssDNA) gaps in newly replicated DNA. nih.govpnas.orgnih.gov These gaps can cause replication fork collapse and trigger recombination and cell cycle arrest, particularly in the second S phase after MNNG treatment. nih.govpnas.org

Epigenetic Modifications

While MNNG is primarily known for its direct DNA alkylation leading to mutations, its impact can extend to epigenetic modifications. As an alkylating agent, MNNG can influence processes such as DNA methylation and potentially histone modifications, although detailed research findings specifically on MNNG's direct induction of epigenetic modifications (beyond DNA adducts that might be misread) are less extensively documented compared to its mutagenic mechanisms. However, the formation of O6-methylguanine, the primary adduct, can interfere with DNA replication and repair, which indirectly influences the cellular landscape and could potentially affect maintenance of epigenetic marks. aacrjournals.orgnih.gov The broader category of alkylating agents, to which MNNG belongs, can lead to changes in DNA methylation patterns and chromatin structure by affecting DNA repair pathways and cellular signaling. nih.govbibliotekanauki.pl

DNA Methylation Landscape Alterations

DNA methylation, primarily occurring at the fifth carbon of cytosine residues within CpG dinucleotides, is a fundamental epigenetic mark that regulates gene expression mdpi.comnih.govoup.com. In normal cellular processes, DNA methylation patterns are precisely regulated and essential for development and cellular function mdpi.comoup.commdpi.com. However, in the context of carcinogenesis, the DNA methylation landscape often undergoes significant aberrant changes.

Cancer cells typically exhibit a dual pattern of DNA methylation alterations: global hypomethylation across the genome coupled with regional hypermethylation, particularly at CpG islands located in gene promoters mdpi.comnih.govwikipedia.org. This focal hypermethylation can lead to the silencing of tumor suppressor genes and other critical regulatory elements, thereby contributing to uncontrolled cell proliferation and survival mdpi.comnih.gov.

The impact of MNNG on the DNA methylation landscape is consistent with its carcinogenic potential. While MNNG is widely recognized as a methylating agent, its effects on DNA methylation patterns can be complex, involving both methylation and demethylation events.

Demethylation Events (e.g., hTERT promoter, cytosines outside CpG dinucleotides)

Beyond its well-known methylating activity, MNNG has been observed to induce specific demethylation events, which can have profound implications for cellular processes and malignant transformation. A notable example involves the human telomerase reverse transcriptase (hTERT) promoter. Studies have shown that exposure of normal human gastric mucosal epithelial cells to MNNG can lead to the demethylation of specific cytosines within the hTERT promoter region nih.govspandidos-publications.comamanote.com.

Specifically, research demonstrated that after a 4-hour exposure to MNNG at concentrations of 6.8 µM and 68 µM, five methylated cytosines located outside of CpG dinucleotides within a 290-bp fragment of the hTERT promoter underwent demethylation nih.govspandidos-publications.comamanote.com. Interestingly, the methylated cytosines within CpG dinucleotides in the same region remained intact nih.govspandidos-publications.com. This selective demethylation in the hTERT promoter, particularly at non-CpG sites, resulted in an epigenetic status similar to that observed in human gastric adenocarcinoma cell lines (BGC-823, SGC-7901, and MKN-28) nih.govspandidos-publications.comamanote.com.

This MNNG-induced demethylation of cytosines outside CpG dinucleotides is considered a potential early molecular lesion that could impact malignant transformation and represents a possible underlying mechanism of MNNG-induced carcinogenesis nih.govspandidos-publications.com.

Table 1: MNNG-Induced Demethylation in hTERT Promoter

Target RegionMNNG Concentration (µM)Observed DemethylationCpG Dinucleotide StatusReference
hTERT promoter (290-bp fragment)6.8, 68Five methylated cytosines outside CpG dinucleotidesCpG dinucleotides remained intact nih.govspandidos-publications.comamanote.com

Active DNA demethylation is a dynamic process that can occur through various enzymatic pathways, including oxidation by Ten-Eleven-Translocation (TET) proteins (TET1, TET2, TET3) and deamination by activation-induced cytidine (B196190) deaminase (AID)/apolipoprotein B mRNA editing enzyme, catalytic polypeptide (APOBEC) nih.govoup.comabcam.com. TET enzymes convert 5-methylcytosine (B146107) (5mC) into 5-hydroxymethylcytosine (B124674) (5hmC), which can be further oxidized to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC) nih.govabcam.com. These oxidized forms can then be removed and replaced by unmethylated cytosine via base excision repair nih.govabcam.com. Deamination by AID/APOBEC yields uracil (B121893) from cytosine, leading to a thymine-guanine mismatch that is subsequently repaired to an unmethylated cytosine nih.govtandfonline.com.

Influence on Histone Modifications

Histone modifications are crucial epigenetic mechanisms that regulate chromatin structure and gene expression without altering the DNA sequence itself sigmaaldrich.comfrontiersin.orgplos.org. These post-translational modifications of histone proteins, including acetylation, phosphorylation, methylation, and ubiquitination, can alter the accessibility of DNA to transcriptional machinery, thereby influencing gene activation or repression sigmaaldrich.comfrontiersin.orgplos.org.

Exposure to N-nitroso compounds, including MNNG, can significantly alter the dynamic landscapes of histone modifications nih.gov. Research has demonstrated that MNNG exposure leads to a specific biphasic reduction in histone H3 phosphorylation at serine 10 (H3S10ph) and serine 28 (H3S28ph) nih.gov. Concurrently, a rapid decrease in histone H4 acetylation is observed nih.gov.

Further investigations into the control mechanisms of these histone H3 phosphorylation changes revealed distinct regulatory pathways. The initial phase of H3 hypophosphorylation is dependent on poly(ADP-ribosyl)ation enzyme PARP-1 (Poly(ADP-Ribose) Polymerase 1) nih.gov. The subsequent decline in H3 phosphorylation is at least partially regulated by the histone kinase VRK1 (vaccinia-related kinase 1) and is dependent on the tumor suppressor protein p53 nih.gov.

Table 2: MNNG-Induced Histone Modification Changes

Histone ModificationObserved ChangeRegulatory MechanismFunctional ConsequenceReference
Histone H3 phosphorylation (Serine 10 & Serine 28)Biphasic reductionPhase 1: PARP-1 dependent; Phase 2: Partially VRK1 and p53 dependentTranscriptional repression of genes (e.g., cell-cycle regulators) nih.gov
Histone H4 acetylationRapid decreaseNot specified in detail for MNNGContributes to altered chromatin state nih.gov

These DNA damage-induced down-regulations of H3S10/S28 phosphorylation contribute to transcriptional repression of genes, including those involved in cell-cycle regulation nih.gov. Understanding these dynamic changes and their underlying mechanisms is crucial for comprehending the epigenetic regulations involved in MNNG-induced DNA damage responses nih.gov.

Cellular and Molecular Responses to Nitrosoguanidine Exposure

Signal Transduction Pathway Modulation

Activation of cAMP-PKA-CREB Pathway

Exposure to low concentrations of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) has been shown to activate the cyclic AMP (cAMP)-Protein Kinase A (PKA)-cAMP response element-binding protein (CREB) signaling pathway researchgate.netnih.gov. This activation is evidenced by an increase in intracellular cAMP levels and the subsequent phosphorylation of CREB at Ser-133 nih.govfrontiersin.org. For instance, a 0.2 µM MNNG treatment led to a 1.53-fold increase in cAMP concentration after 60 minutes and a 2.08-fold increase in phosphorylated CREB (Ser-133) in Vero cells compared to controls nih.gov. The activation of PKA peaked after 60 minutes of MNNG treatment, with an arbitrary activity unit of 11.03 ± 2.80 compared to 0.86 ± 0.43 in control cells nih.gov. This pathway activation is implicated in the upregulation of DNA polymerase-beta gene expression, which contains a cAMP response element (CRE) motif in its promoter nih.gov. Notably, this activation can occur in both nuclear and enucleated cell systems, indicating its independence from genomic DNA damage researchgate.netnih.gov.

Table 1: Effects of MNNG on cAMP-PKA-CREB Pathway in Vero Cells

ParameterControl (Arbitrary Units/Fold Change)MNNG Treatment (0.2 µM, 60 min) (Arbitrary Units/Fold Change)Fold Change (MNNG vs. Control)Citation
PKA Activity0.86 ± 0.4311.03 ± 2.80~12.8 nih.gov
Phosphorylated CREB (Ser-133)1.002.082.08 nih.gov
Intracellular cAMP Level1.001.531.53 nih.gov

Perturbation of JNK Signaling

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) exposure has been shown to activate the c-Jun N-terminal Kinase (JNK) pathway researchgate.net. This activation is part of the complex and dynamic cellular responses induced by this mutagen, often occurring within minutes to hours of exposure (e.g., from 30 minutes to 2.5 hours after MNNG treatment) researchgate.net.

Interaction with Receptor Tyrosine Kinases (e.g., EGFR, TNFR)

Nitrosoguanidine, specifically MNNG, has been observed to induce the clustering of cell surface receptors, including the Epidermal Growth Factor Receptor (EGFR) and Tumor Necrosis Factor Receptor alpha (TNFRα) researchgate.netnih.gov. This clustering phenomenon is morphologically similar to that induced by epidermal growth factor (EGF) treatment nih.gov. However, the biological consequences differ, as MNNG treatment does not activate Ras, a downstream mediator in the EGFR signaling pathway nih.gov. Furthermore, MNNG can interfere with EGF function by inhibiting the autophosphorylation of EGFR by EGF treatment, as well as the activation of Ras nih.gov. The phosphorylation of Y845 on EGFR, which is mediated by c-Src or related kinases, is also affected by MNNG nih.govmdpi.com. These observations suggest that MNNG may influence the tyrosine kinase activity and phosphorylation of EGFR through direct interaction, potentially altering its conformation or binding suppressive molecules researchgate.netnih.gov. This receptor oligomerization has been demonstrated to be independent of nuclear signals and genomic DNA damage researchgate.netnih.gov.

Influence on Ras and PI3K/AKT Signaling Cascades

While MNNG induces EGFR clustering, it does not activate Ras, a key downstream component of the EGFR signaling pathway, in the same manner as EGF nih.govscience.gov. MNNG has been shown to inhibit the autophosphorylation of EGFR by EGF and the subsequent activation of Ras nih.gov.

Regarding the Phosphoinositide 3-kinase (PI3K)/AKT pathway, MNNG exposure has been demonstrated to activate this pathway, contributing to gastric mucosal injury nih.govscielo.org. Studies in rats have shown that MNNG treatment leads to the upregulation of PI3K, AKT, and phosphorylated AKT (p-AKT) protein levels, as well as increased mRNA expression of PI3K, AKT, and mTOR nih.gov. Conversely, the tumor suppressor PTEN, which dephosphorylates PIP3 (a product of PI3K) and negatively regulates the PI3K/AKT pathway, showed decreased mRNA and protein levels upon MNNG exposure nih.gov. This indicates that MNNG promotes the activation of the PI3K/AKT pathway, which is often dysregulated in cancers and plays a critical role in cell growth, proliferation, and survival wikipedia.orgnih.gov.

Table 2: Influence of MNNG on PI3K/AKT Pathway Components in Gastric Mucosa of Rats

Protein/mRNA Level (Relative to Control)ControlMNNG Group (P-value vs. Control)Citation
PTEN ProteinBaselineRemarkable reduction (P<0.001) nih.gov
PI3K ProteinBaselineUp-regulated (P<0.01 or P<0.001) nih.gov
AKT ProteinBaselineUp-regulated (P<0.01 or P<0.001) nih.gov
p-AKT ProteinBaselineUp-regulated (P<0.01 or P<0.001) nih.gov
PTEN mRNABaselineDecreased (P<0.05) nih.gov
PI3K mRNABaselineEnhanced nih.gov
AKT mRNABaselineEnhanced nih.gov
mTOR mRNABaselineEnhanced nih.gov

NF-κB/NLRP3 Signaling Pathway Involvement

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) effectively activates the Nuclear Factor-kappa B (NF-κB) signaling pathway in the gastric mucosa nih.govturkjgastroenterol.org. This activation leads to the transcription of NLRP3, as well as pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) nih.gov. The formation of the NLRP3 inflammasome, composed of NLRP3, ASC, and caspase-1, and the subsequent auto-catalysis of pro-caspase-1, result in the proteolytic cleavage of pro-IL-1β and pro-IL-18 into their mature, active forms, IL-1β and IL-18 nih.govchemmethod.com. This process exacerbates the inflammatory response nih.gov. The NLRP3 inflammasome is a crucial component of the innate immune system, activated by various stimuli including microbial components and endogenous molecules nih.govchemmethod.comchemmethod.com.

Gene Expression and Proteomic Changes

This compound exposure significantly alters global gene expression profiles and can lead to proteomic changes, reflecting the complex cellular responses to this mutagen.

Differential Gene Expression Profiles

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) treatment induces substantial changes in gene expression profiles researchgate.netaacrjournals.org. Studies using oligonucleotide microarray analysis in rat pyloric mucosae after MNNG treatment have identified numerous differentially expressed genes nih.govoup.com. For instance, one day after MNNG treatment, 143 genes were upregulated and 26 genes were downregulated, showing a greater than three-fold difference nih.gov. Notably, some of these expression changes persist for prolonged periods and are consistently found in MNNG-induced stomach cancers nih.gov.

Genes involved in tissue remodeling (e.g., Spi15, Serpine1, Fst) and cellular growth (e.g., Bdnf, Ros1, Fgf10) were among the upregulated genes nih.gov. Conversely, downregulated genes included those related to hydrocarbon metabolism, gastric mucous production, and gastric hormones oup.com. In a study comparing gene expression in MNNG-induced rat stomach carcinomas with normal pyloric epithelial cells, 244 genes were upregulated and 208 genes were downregulated with a criterion of an average fold change greater than three oup.com. When a stricter criterion of an average fold change larger than 20 was applied, 50 genes were upregulated and 25 genes were downregulated oup.com. These highly affected genes included those involved in cell adhesion, extracellular matrix (ECM) remodeling, immune response, and ossification (upregulated), and those related to hydrocarbon metabolism, gastric mucous production, and gastric hormones (downregulated) oup.com.

An analysis of differentially expressed genes (DEGs) in normal stomach cells after MNNG treatment revealed an increase in genes for cytoskeleton proteins and a decrease in genes for the PI3K-AKT signaling pathway at early phases (e.g., 6 hours after MNNG treatment) kjcls.org.

Table 3: Differentially Expressed Genes in Rat Stomach Mucosae after MNNG Treatment

Gene Category/PathwayChange in ExpressionExamples of Genes/ProteinsTime Point (Post-MNNG)Citation
Tissue RemodelingUpregulatedSpi15, Serpine1, Fst1 day, persisting 4 weeks nih.gov
Cellular GrowthUpregulatedBdnf, Ros1, Fgf101 day, persisting 4 weeks nih.gov
Hydrocarbon MetabolismDownregulated(Specific genes not listed)1 day, persisting 4 weeks oup.com
Gastric Mucous ProductionDownregulated(Specific genes not listed)1 day, persisting 4 weeks oup.com
Gastric HormonesDownregulated(Specific genes not listed)1 day, persisting 4 weeks oup.com
Cytoskeleton ProteinsIncreasedLAMB4, LAMB1, HIST1H2BH, HIST1H2BM6 hours kjcls.org
PI3K-AKT Signaling PathwayDecreasedPIAPH2, PIAPH36 hours kjcls.org

Table 4: Summary of Gene Expression Changes in MNNG-Induced Rat Stomach Carcinomas (vs. Normal Pyloric Epithelial Cells)

Fold Change CriterionUpregulated GenesDownregulated GenesExamples of Upregulated CategoriesExamples of Downregulated CategoriesCitation
> 3-fold244208Cell cycle, growth factor, cell motility, cell adhesion, matrix remodeling(Not specified in detail) oup.com
> 20-fold5025Cell adhesion, ECM remodeling, immune response, ossificationHydrocarbon metabolism, gastric mucous production, gastric hormones oup.com

Protein Degradation Mechanisms

Exposure to this compound (MNNG) significantly impacts cellular protein homeostasis, notably by triggering the degradation of key regulatory proteins such as p21 (also known as p21Waf1/Cip1). This degradation is a rapid and highly regulated process, primarily occurring via the ubiquitin/proteasome pathway. nih.govnih.gov

Research indicates that MNNG-induced p21 degradation is dependent on the ubiquitin ligase Cdt2 and the mismatch repair (MMR) protein MSH2, but not MLH1. nih.govnih.gov Specifically, Cdt2, an E3 ubiquitin ligase adaptor, recognizes substrates like p21 that are in complex with Proliferating Cell Nuclear Antigen (PCNA) and possess a particular PCNA-interacting protein (PIP) box motif. nih.gov Mutants of p21 that are unable to bind PCNA or cannot be ubiquitinated demonstrate resistance to MNNG-induced degradation, highlighting the critical role of these interactions. nih.govnih.gov Furthermore, MNNG treatment promotes the formation of PCNA complexes with MSH6 and Cdt2, underscoring the intricate molecular machinery involved. nih.govnih.gov

The proteolytic removal of p21 is essential for the efficient activation of the mismatch repair system following DNA alkylation. nih.govnih.gov When p21 degradation is inhibited, the recruitment of MMR proteins to chromatin is significantly reduced, suggesting that p21 removal facilitates the access and function of DNA repair machinery. nih.govnih.gov Interestingly, the mechanisms of p21 degradation induced by MNNG share common late-stage components, including PCNA, Cdt2, and the proteasome, with those observed after ultraviolet (UV) irradiation. nih.gov Additionally, studies have shown that BRCA1 knockdown can interfere with p21 degradation in response to MNNG. nih.gov

The degradation of proteins via the ubiquitin-proteasome pathway is a fundamental regulatory process in the cellular response to DNA damage, influencing genome stability and cellular homeostasis. pnas.orgmdpi.com

Modulation of Enzyme Activity

This compound (MNNG) can significantly modulate the activity of various enzymes involved in cellular detoxification and redox balance, particularly those within the glutathione (B108866) system. Studies investigating MNNG-induced carcinogenesis have observed alterations in the activity of enzymes such as glutathione reductase (GR) and glutathione S-transferase (GST). waocp.orgtandfonline.com

In some experimental models, MNNG administration has been associated with a decrease in glutathione reductase activity and reduced levels of cellular reduced glutathione (GSH). waocp.orgtandfonline.com Conversely, the activity of detoxifying enzymes like glutathione S-transferase (GST) has been reported to increase following MNNG exposure, indicating an elevated cellular effort to sequester and neutralize carcinogens. tandfonline.com

The following table summarizes observed modulations in enzyme activity and glutathione levels upon MNNG exposure:

Enzyme/MoleculeEffect of MNNG TreatmentReversal by Protective Agent (e.g., Phyllanthus amarus extract)Reference
Glutathione Reductase (GR)Decreased activityPartial reversal waocp.orgtandfonline.com
Glutathione S-transferase (GST)Increased activityDecreased activity tandfonline.com
Reduced Glutathione (GSH)Decreased levelsIncreased levels waocp.orgtandfonline.com

Cell Cycle Regulation and Checkpoint Activation

This compound (MNNG), as a DNA alkylating agent, profoundly impacts cell cycle progression by inducing various cell cycle arrests and activating DNA damage checkpoints. aacrjournals.orgmolbiolcell.orgnih.govmolbiolcell.orgnih.govjci.org The cellular response to MNNG-induced DNA damage involves a complex network of signaling pathways that ensure genome integrity.

A hallmark response to MNNG exposure is the activation of cell cycle checkpoint kinases, including Ataxia Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), Checkpoint Kinase 1 (Chk1), and Checkpoint Kinase 2 (Chk2). molbiolcell.orgmolbiolcell.orgnih.govnih.govnih.govwjgnet.compnas.org These kinases play pivotal roles in orchestrating cell cycle arrest, allowing time for DNA repair or triggering apoptosis if the damage is irreparable. nih.gov The activation of these kinases often leads to a robust G2/M phase arrest. molbiolcell.orgmolbiolcell.org

The induction of cell cycle arrest by MNNG is frequently dependent on a functional mismatch repair (MMR) system. molbiolcell.orgmolbiolcell.orgjci.orgnih.govnih.govembopress.org For instance, the MNNG-induced G2/M arrest can be entirely dependent on the function of hMLH1, a key MMR protein. embopress.org In MMR-proficient cells, this G2/M arrest can be accompanied by the phosphorylation of p53. embopress.org

Interestingly, the specific cell cycle arrest induced by MNNG can be dose-dependent. Lower concentrations of MNNG (e.g., 0-25 µM) typically lead to a G2/M phase arrest, whereas higher concentrations (e.g., 50-100 µM) may induce a senescence-like G0/G1 phase arrest. nih.gov MNNG can also induce a G1-S arrest, a process that involves the activation of the ATM/ATR-p38 MAPK pathway. wjgnet.com

The MNNG-induced G2 arrest is sensitive to pharmacological inhibitors of ATM/ATR and Chk1/Chk2 kinases, further confirming the involvement of these checkpoint pathways. nih.gov In some contexts, high doses of MNNG can activate a mismatch repair-independent checkpoint response, suggesting alternative or parallel pathways for cell cycle control under severe DNA damage. molbiolcell.org

Cell Cycle-Dependent Sensitivity to Mutagenesis

The mutagenic effects of this compound (MNNG) exhibit a distinct cell cycle dependency, with cells showing varying sensitivities to DNA damage and subsequent mutation induction at different phases of the cell cycle.

Studies have demonstrated that the lethal and mutagenic effects of MNNG are often maximal during the nuclear S-period. nih.gov This heightened sensitivity during DNA replication suggests a preferential mutagenesis of replication fork DNA, where the alkylating agent can interfere with DNA synthesis and repair processes. nih.gov

In synchronized human fibroblast cells, mutations induced by MNNG, such as those leading to 6-thioguanine (B1684491) resistance, were predominantly observed during the S phase. capes.gov.br However, a nuanced picture emerges when comparing different S-phase populations. The frequency of mutants induced in late S-phase populations was found to be significantly lower than that induced in G1-S populations. nih.govaacrjournals.org This suggests that the timing of MNNG exposure within the S phase can influence the efficiency of mutation induction.

Furthermore, the mutational spectrum induced by MNNG can vary with dose and cell cycle phase. At low MNNG concentrations (4, 6, or 8 µM), a broad mutational spectrum was observed. In contrast, high doses (10 or 12 µM) predominantly resulted in G to A transitions in G1-S populations (80% of base substitutions), while an intermediate frequency (64%) of G to A transitions was observed in late S populations. nih.govaacrjournals.org This indicates that the cellular context, particularly the stage of DNA replication, influences the type and frequency of mutations generated by MNNG.

In yeast, enhanced nuclear mutagenesis was observed during mitotic DNA synthesis following MNNG treatment, but this S-phase specificity was not evident during meiotic DNA synthesis, highlighting species and context-specific differences in mutagenic responses. oup.com

The following table illustrates the cell cycle-dependent sensitivity to MNNG-induced mutagenesis:

Cell Cycle PhaseMutagenic Effect of MNNGPredominant Mutation Type (High Dose)Reference
Nuclear S-periodMaximal lethal and mutagenic effectsNot specified for this context nih.gov
G1-S populationsHigher frequency of mutantsG to A transitions (80%) nih.govaacrjournals.org
Late S populationsLower frequency of mutantsG to A transitions (64%) nih.govaacrjournals.org

Induction of Cell Cycle Arrest

This compound (MNNG) is a potent inducer of cell cycle arrest, a critical cellular defense mechanism that provides time for DNA repair before replication or division proceeds. The specific phase of arrest can vary depending on MNNG concentration, cell type, and the integrity of cellular repair pathways.

A common response to MNNG exposure is the induction of G2/M phase arrest. aacrjournals.orgmolbiolcell.orgnih.govmolbiolcell.orgnih.govjci.orgnih.govnih.govembopress.orgnih.gov This arrest is often contingent on a functional mismatch repair (MMR) system. molbiolcell.orgmolbiolcell.orgjci.orgnih.govnih.govembopress.org For instance, cells proficient in MMR, particularly those expressing hMLH1, exhibit a robust G2/M arrest following MNNG treatment. embopress.org In some cases, this arrest occurs after the first or second S phase post-treatment. nih.govjci.orgnih.govnih.gov

The G2/M arrest induced by MNNG is associated with the inhibition of cyclin-dependent kinase (Cdk) 2 and Cdc2 kinase activities. aacrjournals.org This inhibition is often linked to the up-regulation of the Cdk inhibitor p21, which plays a crucial role in mediating this cell cycle block. aacrjournals.org The activation of the G2/M checkpoint is further characterized by the formation of nuclear foci containing key signaling and repair proteins such as ATR, gamma-H2AX, and Replication Protein A (RPA). nih.govnih.gov

MNNG can also induce cell cycle arrest in other phases. Lower concentrations of MNNG (0-25 µM) have been shown to cause G2/M arrest, while higher concentrations (50-100 µM) can lead to a senescence-like G0/G1 phase arrest, confirmed by increased beta-galactosidase expression. nih.gov Furthermore, MNNG can induce a G1-S arrest, a process mediated through the activation of the ATM/ATR-p38 MAPK pathway. wjgnet.com

The induction of cell cycle arrest by MNNG serves to provide the cell with crucial time to repair the incurred DNA damage, thereby preventing the replication of mutated DNA and maintaining genomic stability. nih.gov The MNNG-induced G2 arrest is sensitive to inhibitors of ATM/ATR and Chk1/Chk2 kinases, highlighting the importance of these checkpoint pathways in the cellular response. nih.gov Additionally, MNNG treatment can delay progression through the S phase, activating a replication stress checkpoint that helps mitigate replication fork collapse and promotes cell survival. pnas.orgpnas.org

The following table summarizes the types of cell cycle arrest induced by MNNG:

Type of ArrestAssociated Mechanisms/FactorsConcentration DependenceReference
G2/M ArrestMMR-dependent (e.g., hMLH1), inhibition of Cdk2/Cdc2, up-regulation of p21, activation of ATM/ATR/Chk1/Chk2, nuclear foci formation (ATR, γ-H2AX, RPA)Lower concentrations (0-25 µM) aacrjournals.orgmolbiolcell.orgnih.govmolbiolcell.orgnih.govjci.orgnih.govnih.govembopress.orgnih.gov
G0/G1 ArrestSenescence-like, increased beta-galactosidase expressionHigher concentrations (50-100 µM) nih.gov
G1-S ArrestATM/ATR-p38 MAPK pathway activationLow concentrations (0.2 µM) wjgnet.com
S Phase Delay/Replication Stress CheckpointATR-Chk1 activationNot explicitly dose-dependent, but observed with MNNG treatment pnas.orgpnas.org

Applications in Experimental Biological Models

In Vitro Systems for Genetic Studies

Nitrosoguanidine is highly effective for inducing mutations in bacterial systems, facilitating the study of mutagenesis, DNA repair, and gene function.

In Escherichia coli , MNNG is recognized as one of the most potent chemical mutagens discovered. davidmoore.org.uk Research has shown that it induces a high frequency of mutations, with G:C to A:T transitions accounting for the vast majority of base substitutions. nih.gov The mutagenic specificity of MNNG is not random; the local DNA sequence significantly influences the mutation rate. Guanine (B1146940) residues that are preceded by another guanine or an adenine (B156593) (5' side) are, on average, nine and five times more likely to be mutated, respectively, than those preceded by a pyrimidine. nih.gov A peculiar characteristic of MNNG mutagenesis in E. coli is its tendency to cause a high frequency of closely linked double mutations, which is attributed to its specificity for chromosome regions undergoing replication. cngb.orgnih.gov Studies have also indicated that in some cases, MNNG may inhibit DNA replication in a small fraction of the bacterial population, and mutations are subsequently induced within that same fraction. cngb.orgnih.gov Furthermore, the sensitivity of E. coli to MNNG mutagenesis is increased in strains deficient in certain DNA repair enzymes, such as apurinic/apyrimidinic (AP) endonuclease, highlighting the role of these pathways in repairing alkylation damage. nih.gov

In Streptococcus pneumoniae , the genotoxic and cytotoxic effects of MNNG can be significantly enhanced by the presence of oxidized glutathione (B108866) (glutathione disulfide or GSSG) in the cellular environment. nih.gov This potentiation occurs when GSSG is transported into the cell, reduced by glutathione reductase, and then activates the intracellular MNNG. nih.gov Interestingly, mutants of S. pneumoniae that are defective in the DNA mismatch repair system show greater resistance to the lethal effects of MNNG compared to wild-type cells. nih.gov

Summary of this compound Effects in Bacterial Systems
Bacterial ModelKey Research FindingsPrimary Mutation TypeInfluencing Factors
Escherichia coliInduces high frequency of closely linked double mutations; mutagenesis is influenced by neighboring base sequence. nih.govcngb.orgnih.govG:C → A:T transitions nih.govReplication fork specificity; 5' flanking purines (G or A) on guanine residues. nih.govnih.gov
Streptococcus pneumoniaeLethal and mutagenic effects are potentiated by glutathione disulfide (GSSG). nih.govNot specifiedIntracellular GSSG levels; DNA mismatch repair system status. nih.gov

Yeast models, particularly Saccharomyces cerevisiae and Schizosaccharomyces pombe, are fundamental tools in eukaryotic genetics. This compound has been extensively used in these systems to induce mutations for various analytical purposes. davidmoore.org.uk While highly effective, studies have shown that unlike in bacteria, mutations induced by this compound in yeast are not typically accompanied by an excess of mutations in adjacent genes. nih.gov Exposure of S. cerevisiae to mutagenic concentrations of MNNG has been shown to stimulate the transcription of DNA damage responsive genes, indicating the activation of inducible repair pathways. nih.gov

One of the notable applications of this compound in Saccharomyces cerevisiae is the induction of "petite" mutations. microbiologyresearch.orgmicrobiologyresearch.org These mutations are characterized by the loss of respiratory competency due to defects in mitochondrial DNA. nih.gov Treatment with N-methyl-N'-nitro-N-nitrosoguanidine (NTG) is highly effective in this regard, capable of converting 50% or more of surviving cells into petite mutants. microbiologyresearch.orgmicrobiologyresearch.org The frequency of petite induction increases with the duration of exposure to NTG, confirming that the mutations are induced de novo rather than being a result of the selection of pre-existing mutants. microbiologyresearch.org Growing cells are more susceptible to both the lethal and mutagenic effects of NTG compared to non-growing cells. microbiologyresearch.org

This compound is an excellent agent for the induction of auxotrophic mutants in yeast, which are strains that have lost the ability to synthesize a particular essential nutrient. davidmoore.org.ukbioscience.com.ua In Schizosaccharomyces pombe, NTG treatment can increase the frequency of auxotrophs to about 8% among survivors. davidmoore.org.uk This method has been successfully applied to generate a wide variety of auxotrophs, which are crucial for genetic mapping, gene function analysis, and as selectable markers in molecular cloning. bioscience.com.uanih.gov

The use of this compound has also facilitated the discovery and characterization of genes involved in resistance to its mutagenic effects. In Saccharomyces cerevisiae, the SNG1 gene was identified as a key player in conferring hyper-resistance to MNNG when it is overexpressed. nih.govtcdb.org The sng1 null mutant, while viable, shows only a slight sensitivity to MNNG, suggesting it is not part of a major detoxification pathway. nih.govtcdb.org The SNG1 protein is predicted to have seven transmembrane regions and may function as a membrane-bound export permease that actively removes MNNG from the cell. nih.govtcdb.orguniprot.org This resistance mechanism does not appear to involve the depletion of glutathione or to be directly linked to the main DNA repair pathways. nih.govtcdb.org

Applications of this compound in Yeast Genetic Analysis
ApplicationYeast ModelDescription of FindingSignificance
Petite Mutation InductionS. cerevisiaeNTG efficiently induces respiratory-deficient mutants by causing mutations in mitochondrial DNA. microbiologyresearch.orgmicrobiologyresearch.orgnih.govModel for studying mitochondrial genetics and function.
Auxotrophic Mutant DerivationS. cerevisiae, S. pombeUsed to generate strains with specific nutritional requirements for genetic studies. davidmoore.org.uknih.govEssential for genetic mapping, selection, and functional analysis.
Resistance Gene CharacterizationS. cerevisiaeIdentified the SNG1 gene, which confers resistance to MNNG, likely by acting as an export permease. nih.govtcdb.orguniprot.orgReveals cellular mechanisms for coping with chemical mutagens.

This compound is a valuable tool for studying mutagenesis and cellular responses to DNA damage in mammalian cell lines. nih.govnih.gov It induces a range of genotoxic effects, including DNA strand breaks, chromosomal aberrations, and sister chromatid exchanges. nih.govnih.gov

MNNG is a potent mutagen in various human and hamster cell lines, where it primarily causes G:C to A:T transitions, consistent with its mechanism of action observed in simpler organisms. nih.gov This property is exploited in mutagenesis assays using shuttle vectors containing reporter genes, such as lacZ', to analyze the spectrum and frequency of mutations induced in human cells. nih.gov Such systems have demonstrated a significant, over 200-fold increase in the frequency of single-base substitutions after MNNG treatment. nih.gov

Beyond mutagenesis, MNNG is used to investigate the complex cellular responses to DNA alkylation damage. These responses include the activation of DNA repair pathways, cell cycle arrest, and apoptosis. core.ac.ukresearchgate.net For instance, in human prostate carcinoma cells, MNNG can trigger G2/M-phase arrest and induce apoptosis. researchgate.net In human lymphoblastoid cells, MNNG exposure leads to cell death and an accumulation of cells in the late S phase of the cell cycle, typically after the cell population has completed one doubling. core.ac.uk Furthermore, MNNG treatment can cause the rapid, proteasome-dependent degradation of the cell cycle inhibitor protein p21. This degradation is dependent on the mismatch repair protein MSH2 and is thought to be a mechanism to remove p21's inhibitory effect on DNA repair processes. citeab.com

Cellular Responses to this compound in Mammalian Cell Lines
Cellular ResponseCell Line ExamplesObserved EffectInvestigative Purpose
MutagenesisHuman 293, Chinese Hamster Ovary (CHO)Induces a high frequency of G:C → A:T transition mutations. nih.govcore.ac.ukStudying mechanisms of chemical mutagenesis and DNA repair.
Cell Cycle ArrestHuman Prostate Carcinoma, Human LymphoblastoidAccumulation of cells in G2/M phase or late S phase. core.ac.ukresearchgate.netInvestigating cell cycle checkpoints activated by DNA damage.
ApoptosisHuman Prostate CarcinomaInduction of programmed cell death. researchgate.netUnderstanding pathways leading to cell elimination after severe DNA damage.
DNA Repair ActivationVarious Human and Rodent CellsStimulation of unscheduled DNA synthesis and degradation of repair inhibitors like p21. nih.govciteab.comElucidating the molecular pathways of DNA mismatch and alkylation repair.

Yeast Models (e.g., Saccharomyces cerevisiae, Schizosaccharomyces pombe) in Genetic Analysis

In Vivo Experimental Carcinogenesis Models

This compound, specifically N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), is a potent alkylating agent widely utilized in experimental biology to induce tumor formation in animal models. nih.govwikipedia.org Its carcinogenic properties allow researchers to investigate the complex mechanisms of cancer development in a controlled setting. nih.govmedsci.org MNNG's ability to induce tumors in various organs, particularly within the gastrointestinal tract, has made it an invaluable tool for studying carcinogenesis. nih.gov

Gastrointestinal Carcinogenesis Models (e.g., gastric, colorectal)

This compound has been instrumental in developing animal models for gastrointestinal cancers, providing critical insights into the pathogenesis of these diseases. In gastric cancer research, MNNG was one of the first nitrosamines demonstrated to induce stomach tumors in rats. mdpi.com Continuous oral administration of MNNG in drinking water has been shown to result in a high incidence of adenocarcinoma in the antropyloric region of the stomach in rats and has also proven to be a potent gastric carcinogen in Mongolian gerbils. mdpi.com These MNNG-induced gastric cancer models have been used to study the promotional effects of various factors, such as high-salt diets and infection with Helicobacter pylori. mdpi.com Histopathological examination of gastric tissues in rats exposed to MNNG reveals significant injury, including the infiltration of lymphocytes and neutrophils, hyperplasia of gastric gland cells, and necrosis of parietal cells. nih.govscielo.org

In the realm of colorectal cancer research, MNNG is used to induce carcinogenesis in murine models, which offer advantages such as cost-effectiveness, ease of handling, and the availability of genetic manipulation techniques. nih.govmedsci.org Intrarectal instillation of MNNG in rodents has been shown to induce both benign and malignant neoplasms in the colon that are histologically similar to human tumors. medsci.org Studies have demonstrated that rectal instillation of MNNG in mice leads to higher inflammation scores and a greater number of tumors compared to control groups. nih.gov These models are crucial for studying the adenoma-carcinoma sequence and for evaluating novel diagnostic and therapeutic strategies. medsci.org

Table 1: Selected Studies on this compound-Induced Gastrointestinal Carcinogenesis

Animal Model Route of Administration Target Organ Key Findings
C57BL/6 Mice Drinking Water Duodenum, Jejunum Development of dysplasia and adenocarcinoma; taurocholic acid enhanced tumorigenesis. nih.gov
C57BL/6 Mice Rectal Instillation Rectum Induced higher inflammation scores and increased number of tumors. nih.govnih.gov
Wistar Rats Gavage or Drinking Water Forestomach, Glandular Stomach Single doses induced forestomach tumors; chronic exposure led to glandular stomach tumors. nih.gov
Mongolian Gerbils Drinking Water Stomach High incidence of gastric adenocarcinomas. mdpi.com

Induction of Tumors in Diverse Organ Systems (e.g., lung, liver, esophagus)

The carcinogenic effects of this compound are not limited to the stomach and colon. Depending on the route of administration and the animal model, MNNG can induce tumors in a variety of organ systems. Oral administration in rats has been reported to cause papillomas and squamous-cell carcinomas of the esophagus and forestomach, as well as adenocarcinomas of the small and large intestines. nih.gov Following a single oral dose in Wistar rats, a high yield of tumors, primarily squamous cell papilloma and carcinoma, was observed in the forestomach. nih.gov In the same study, chronic administration via drinking water led to a high incidence of adenocarcinomas in the pyloric region of the glandular stomach and a lower incidence of jejunal adenocarcinomas. nih.gov

Beyond the gastrointestinal tract, MNNG has been shown to induce tumors in the liver and lungs. nih.gov After single oral doses in rats, multiple solitary cysts and cholangiomas have been found in the liver. nih.gov Subcutaneous injection of MNNG in mice has resulted in the development of lung and liver tumors. nih.gov The site of tumor development can be influenced by the primary location of the initial cancer. For instance, in esophageal cancer, tumors in the upper esophagus are more likely to metastasize to the lungs, while tumors in the lower esophagus have a higher propensity to spread to the liver. healthline.com

Synergistic Effects with Other Biological Factors (e.g., Helicobacter pylori)

The development of cancer is often a multifactorial process, and MNNG-induced carcinogenesis models have been pivotal in understanding the interplay between chemical carcinogens and other biological factors. A significant area of this research has been the synergistic effect between MNNG and Helicobacter pylori infection in the development of gastric cancer. nih.govmdpi.com H. pylori infection is a known risk factor for gastric cancer, and studies using animal models have helped to elucidate the mechanisms behind this association. nih.govresearchgate.net

In ferret models, animals naturally infected with H. mustelae (a species related to H. pylori) and exposed to a single dose of MNNG developed gastric cancer, whereas infected ferrets that did not receive MNNG did not. mdpi.com In Wistar rats colonized with H. pylori and exposed to MNNG, a significant enhancement of epithelial cell proliferation was observed compared to control groups. nih.govresearchgate.net The combination of H. pylori infection and taurocholic acid (a bile acid) appeared to have a synergistic effect on this proliferation. nih.govresearchgate.net Furthermore, MNNG was found to increase apoptosis in the normal gastric epithelium, an effect that was reduced in the antral mucosa of H. pylori-infected animals. nih.govresearchgate.net These findings suggest that H. pylori influences cell kinetics in a manner that contributes to the development of gastric cancer, potentially through both enhanced proliferation and reduced apoptosis of cells damaged by carcinogens like MNNG. nih.govresearchgate.net

Factors Influencing Absorption and Biodistribution in Animal Models

The carcinogenicity of MNNG in animal models is influenced by its absorption and biodistribution, which can be affected by various physiological and dietary factors. Studies in male Sprague-Dawley rats have shown that MNNG is absorbed in the small intestine via simple passive diffusion. nih.gov The rate of this absorption is pH-dependent, with the highest transport observed at a pH of 6.0. nih.gov

Plant and Insect Models for Genetic Research (e.g., Zea mays, Drosophila)

Beyond its use in carcinogenesis models, this compound has been a valuable tool in genetic research, utilizing model organisms such as plants and insects to study mutagenesis.

In the plant kingdom, Zea mays (maize) has been used to investigate the mutagenic effects of MNNG. wmich.edu Studies involving the treatment of pollen and seeds of maize with MNNG have been conducted to measure its mutagenicity in terms of discrete genetic changes and chromosome aberrations. wmich.edu Following pollen treatment, MNNG was found to primarily produce chromosome aberrations with few single-gene mutations. wmich.edu However, no mutagenic effects were observed following seed treatment in the same study. wmich.edu MNNG is known to inhibit DNA, RNA, and protein synthesis, which may be due to the inactivation of nucleic acid polymerases. wmich.edu

In the fruit fly, Drosophila melanogaster, MNNG has been shown to induce both somatic and sex-linked recessive lethal mutations. nih.gov This organism has long been a cornerstone of genetic research due to its short life cycle and well-characterized genome. The ability of MNNG to induce mutations in Drosophila provides a powerful system for studying the mechanisms of chemical mutagenesis and DNA repair. nih.gov

Methodological Considerations and Advanced Research Techniques

Optimization of Mutagenic Treatment Conditions

Optimizing the conditions for mutagenic treatment with Nitrosoguanidine (MNNG) is crucial for achieving desired mutation frequencies while managing cellular viability. Key parameters include the concentration of the mutagen, exposure time, pH, temperature, cell concentration, cell age, and the chemical composition of the incubation buffer nih.govcdnsciencepub.com.

Research has demonstrated varying optimal conditions across different organisms:

For Streptomyces coelicolor, efficient mutation induction was observed when mycelial fragments were treated with MNNG at a concentration of 0.3 to 0.5 mg/ml in a reaction buffer of pH 7.0 for an optimal treatment time of 20 to 40 minutes researchgate.net.

In Ophiostoma ulmi, optimal conditions for routine mutant induction involved resuspending exponentially growing cultures at 2.0 × 107 cells/mL in phosphate (B84403) buffer at pH 7.5 and treating with 20 µg/mL MNNG for 90 minutes with agitation. This regimen aimed for a survival rate of 4% to 10% to achieve the highest induced mutation frequency cdnsciencepub.com.

Studies on Phycomyces spores indicated that buffer composition and pH were less critical than in bacteria and yeast, with mutation induction being a linear function of the mutagen dose (concentration × time) nih.gov.

For Escherichia coli, MNNG stock solutions are typically prepared at 1 mg/ml (7 mM) in 100 mM citrate (B86180) buffer, pH 5.5, and stored at -20°C, as MNNG is inactivated at higher pH and unstable in phosphate buffer nih.gov.

In Neocallimastix frontalis, concentrations of 0-50 µg/ml MNNG in deionized water or growth media were tested, with exposure times of 30 and 60 minutes at 20°C fgsc.net.

Corynebacterium glutamicum was subjected to MNNG concentrations ranging from 100 mg/L to 300 mg/L at 30°C for 20 minutes researchgate.net.

The pH of the treatment medium significantly influences MNNG's mutagenic activity. At alkaline pH, MNNG decomposes to diazomethane (B1218177), which is considered the primary mutagenic agent responsible for both lethal and mutagenic effects above pH 5 researchgate.netwikipedia.org. Conversely, at very acidic pH (e.g., pH 2.5), weak mutagenesis occurs, potentially via a different mechanism researchgate.net. The presence of thiol compounds, such as glutathione (B108866) or cysteine, can also greatly enhance the activation of intracellular MNNG and shorten its half-life wmich.eduasm.org.

Table 1: Optimized Mutagenic Treatment Conditions for this compound in Various Organisms

OrganismMNNG ConcentrationpH of BufferExposure TimeTemperatureCell State/DensityKey Observation/OutcomeCitation
Streptomyces coelicolor0.3-0.5 mg/ml7.020-40 minNot specifiedMycelial fragmentsEfficient mutation induction. researchgate.net
Ophiostoma ulmi20 µg/mL7.590 minNot specified2.0 × 107 cells/mL, exponential growthHighest mutation frequency at 4-10% survival. cdnsciencepub.com
Phycomyces sporesDose (conc. x time)Less criticalLinear functionNot specifiedSporesMutation induction linear with dose; buffer/pH less important. nih.gov
Escherichia coli1 mg/ml (stock)5.5 (citrate)Not specified-20°C (storage)Mid log-phase cellsMNNG unstable at higher pH and in phosphate buffer. nih.gov
Neocallimastix frontalis0-50 µg/mlNot specified30-60 min20°CZoosporesDose-dependent killing observed. fgsc.net
Corynebacterium glutamicum100-300 mg/LNot specified20 min30°CActively growing cultureSurvival reduced with increased concentration and time. researchgate.net

Application of Isotope Labeling in Molecular Interaction Studies

Isotope labeling, utilizing stable isotopes such as 13C, 15N, or 2H, is a powerful technique in molecular interaction studies. It enables the tracing of compounds through cellular metabolic pathways and reactions, providing insights into metabolic fluxes, kinetic modeling, and the elucidation of cellular mechanisms of action nih.gov.

In the context of this compound, isotope labeling can be invaluable for understanding its precise molecular interactions and mechanism of action. MNNG is known to exert its mutagenic and carcinogenic effects primarily by transferring alkyl groups to DNA, forming DNA adducts, notably at the O6 of guanine (B1146940) and O4 of thymine (B56734) wikipedia.orgcymitquimica.com. By incorporating stable isotopes into the MNNG molecule, researchers could:

Trace Alkylation Events: Directly monitor the transfer of the alkyl group from labeled MNNG to specific sites on DNA, RNA, or proteins, providing quantitative data on adduct formation.

Identify Reactive Intermediates: Follow the decomposition of labeled MNNG into its active mutagenic forms, such as diazomethane, and track their subsequent interactions with cellular components wikipedia.org.

Elucidate Downstream Effects: Use labeled precursors of cellular molecules to observe how MNNG-induced damage alters metabolic pathways or the synthesis of new biomolecules.

While direct examples of isotope labeling of this compound for molecular interaction studies were not extensively detailed in the search results, the fundamental principles of isotope tracing for mechanism elucidation are highly applicable nih.govmcmaster.ca. This approach offers a high-resolution method to understand the dynamic processes of MNNG-induced molecular modifications within the complex cellular environment.

Advanced '-omics' Approaches (e.g., Genomics, Proteomics, Epigenomics)

Advanced '-omics' approaches encompass a suite of high-throughput technologies designed to comprehensively explore the roles, relationships, and actions of molecules within an organism's cells. These include genomics (genes), transcriptomics (RNA), proteomics (proteins), metabolomics (metabolites), and epigenomics (epigenetic modifications) unc.eduresearchgate.netgeneethic.com.tr. Integrating these approaches provides a holistic understanding of the complex interplay between various layers of biological regulation in response to stimuli like this compound exposure cd-genomics.com.

RNA sequencing (RNA-Seq) is a high-throughput method used for the quantification of messenger RNA (mRNA) in a biological sample, primarily to identify genes that are differentially expressed between different conditions nih.govgithub.io. In the context of this compound studies, RNA-Seq can reveal the transcriptional responses of cells or organisms to mutagenic stress.

The general workflow for RNA-Seq involves:

RNA Extraction: Isolating total RNA from the treated and control samples.

mRNA Enrichment: Removing ribosomal RNA (rRNA) or enriching for polyadenylated mRNA, as rRNA constitutes a large percentage of total RNA endocrinology.org.

cDNA Synthesis: Converting the enriched mRNA into complementary DNA (cDNA), as RNA cannot be directly sequenced endocrinology.org.

Library Preparation: Fragmenting the cDNA, adding adaptors, and incorporating unique DNA barcodes (indexes) to identify samples endocrinology.org.

Sequencing: Performing high-throughput sequencing to generate millions of short reads.

Bioinformatics Analysis: This includes quality control, alignment of reads to a reference genome, quantification of gene expression (counting reads per gene), normalization to account for differences in library size and RNA composition, and differential expression testing to identify statistically significant changes in gene expression between conditions github.io.

RNA-Seq has been applied in studies involving this compound to investigate gene expression changes, such as in Rhodobacter capsulatus for differential RNA sequencing (dRNA-Seq) to study gene transfer agent gene expression asm.org. This allows researchers to pinpoint specific genes and pathways whose expression levels are altered by MNNG treatment, providing insights into cellular defense mechanisms, DNA repair responses, or pathways leading to mutagenesis and carcinogenesis.

Bisulfite sequencing (BS-seq), particularly Bisulfite Sequencing PCR (BSP), is considered the gold standard for detecting DNA methylation at single-base resolution nih.govabcam.comnih.gov. DNA methylation, primarily the addition of a methyl group to cytosine bases (forming 5-methylcytosine (B146107), typically at CpG dinucleotides), is a key epigenetic modification influencing gene regulation abcam.com. Given that this compound is an alkylating agent capable of modifying DNA, studying its impact on methylation patterns is crucial.

The principle of bisulfite sequencing relies on the differential chemical reactivity of unmethylated and methylated cytosines to sodium bisulfite treatment:

Bisulfite Conversion: Sodium bisulfite converts unmethylated cytosine residues to uracil (B121893) through hydrolytic deamination, while 5-methylcytosine remains unaffected nih.govabcam.com.

PCR Amplification: During subsequent PCR, uracil residues are read as thymine, whereas methylated cytosines remain as cytosines nih.gov. Primers for PCR amplification of bisulfite-treated DNA are designed to avoid CpG dinucleotides due to their unknown methylation status nih.gov.

Sequencing: The DNA methylation status can then be determined by direct sequencing of PCR products or by cloning and sequencing multiple individual clones nih.gov.

This technique allows for the precise mapping and quantification of methylation patterns across specific genomic regions or the entire genome, providing critical insights into how this compound might induce epigenetic alterations that contribute to its mutagenic and carcinogenic effects.

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and understanding these interactions is vital for comprehending cell physiology in both normal and diseased states ebi.ac.uk. Protein-protein interaction network (PPIN) analysis involves constructing and analyzing mathematical representations of physical contacts between proteins within a cell ebi.ac.uk. When studying the effects of this compound, PPIN analysis can help decipher how MNNG-induced molecular changes propagate through cellular systems.

The methodology typically involves:

Data Acquisition: Obtaining PPI data from established databases (e.g., STRING database) which compile known and predicted interactions github.io.

Network Construction: Building a network where proteins are nodes and interactions are edges.

Network Analysis: Applying various computational tools to identify clusters of interacting proteins, analyze network topology (e.g., centrality measures), and perform functional profiling of subgraphs ebi.ac.ukgithub.io. This can assign putative roles to uncharacterized proteins, detail steps within signaling pathways, and characterize relationships within multi-molecular complexes ebi.ac.uk.

Visualization: Graphically representing the networks to facilitate interpretation.

In the context of this compound, PPIN analysis can be employed to:

Identify protein complexes or pathways that are particularly susceptible to disruption by MNNG-induced protein modifications or altered gene expression.

Uncover compensatory mechanisms or novel interactions that arise in response to MNNG exposure.

Predict the functional consequences of mutations induced by MNNG on protein function and cellular pathways dntb.gov.ua.

Stability of this compound in Experimental Solvents

The stability of this compound (MNNG) in experimental solvents is a critical factor influencing its mutagenic efficacy and the reproducibility of experimental results. MNNG is a yellow crystalline solid that is generally stable under recommended storage conditions, but it is sensitive to light, which can cause it to change to orange and green colors cymitquimica.comnih.gov.

Key aspects of MNNG stability and degradation:

Decomposition Products: Prolonged or inadequate storage can lead to the formation of degradation products, including N-methyl-N'-nitroguanidine, N-nitroguanidine, nitrocyanamide, and guanidine (B92328) nih.gov. In aqueous solutions, MNNG's decomposition is highly pH-dependent. In basic aqueous solutions, it primarily produces diazomethane, a potent methylating agent. In acidic solutions, it yields nitrous acid, another mutagen wikipedia.org.

Half-Life: MNNG exhibits varying half-lives depending on the solvent and pH. At room temperature and pH 8, its half-life is approximately 200 hours. At pH 7.0 in phosphate buffer and 37°C, the half-life is around 170 hours nih.gov. In complete medium, the half-life can be as short as approximately 70 minutes medchemexpress.com.

Solubility and Reactivity with Solvents: MNNG is slightly soluble in water (less than 0.5%) but reacts violently with it nih.gov. It is soluble in polar organic solvents like dimethyl sulfoxide (B87167) (DMSO), often accompanied by decomposition cymitquimica.comnih.gov. Tap water decomposes MNNG much more rapidly than deionized water nih.gov.

Factors Affecting Stability:

pH: As noted, pH is a major determinant of MNNG degradation pathways and rates researchgate.netwikipedia.orgnih.gov.

Temperature: Higher temperatures generally accelerate decomposition.

Light Exposure: MNNG is sensitive to light, which can induce degradation nih.gov.

Presence of Thiols: In neutral solutions, the presence of thiol compounds (e.g., cysteine, glutathione) can significantly shorten the half-life of MNNG and enhance its denitrosation wmich.eduasm.orgnih.gov. This interaction is critical as thiols are abundant in biological systems.

Solvent Composition and Molarity: The specific composition and molarity of the solvent or treatment media influence both the decomposition and mutagenicity of MNNG wmich.edu.

Table 2: Half-life and Solubility of this compound (MNNG)

ParameterValueConditionsCitation
Half-life~200 hourspH 8, room temperature nih.gov
Half-life~170 hourspH 7.0 (phosphate buffer), 37°C nih.gov
Half-life~70 minutesComplete medium medchemexpress.com
Solubility in waterSlightly soluble (<0.5%), reacts violentlyNot specified nih.gov
Solubility in DMSOSolubleNot specified cymitquimica.comnih.gov
Light SensitivitySensitive, changes to orange/green colorsPure compound nih.gov

Due to its instability in solution, particularly in aqueous and phosphate buffers, and its sensitivity to light and thiols, MNNG solutions should ideally be freshly prepared for each experiment nih.govmedchemexpress.com. When stored in pure water, it is recommended to keep it in black bottles and refresh daily medchemexpress.com. For long-term storage, the pure compound is typically kept frozen (below 32°F) in tightly closed polyethylene (B3416737) bottles within a metal can to prevent degradation and potential pressure buildup nih.gov.

Comparative Studies and Derivative Research

Structure-Activity Relationship Analysis of Nitrosoguanidine Derivatives

The biological activity of this compound compounds is significantly influenced by the nature of the alkyl group attached to the nitroso-nitrogen. Structure-activity relationship (SAR) studies, primarily focusing on mutagenicity and carcinogenicity, have revealed that the length and structure of this alkyl chain are critical determinants of potency and metabolic fate.

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is the most extensively studied compound in this class and is recognized as a potent mutagen and carcinogen. cngb.org Its high reactivity is attributed to the relative ease with which it generates a methyldiazonium ion, an active methylating agent. Homologs of MNNG, where the methyl group is replaced by larger alkyl groups, generally exhibit decreased mutagenic and carcinogenic activity. cngb.org

A comprehensive review of the genetic effects of MNNG and its homologs has provided key insights into these relationships. cngb.org For instance, the ethyl derivative, N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG), is also a potent mutagen but is generally considered less effective than MNNG in many systems. As the alkyl chain length increases to propyl and butyl, the mutagenic potential tends to decrease further. This decline in activity is often linked to steric hindrance, which can affect the molecule's ability to interact with DNA, and to differences in metabolic activation and the stability of the resulting alkyldiazonium ion.

The structural features that impact the activity of nitrosamines, a broader class to which nitrosoguanidines belong, include factors like α-carbon substitution and the presence of electron-withdrawing groups. usda.gov These features can alter the metabolic activation pathways, which are crucial for the compound to exert its genotoxic effects. While detailed quantitative SAR data for a wide range of this compound derivatives is limited in publicly accessible literature, the general trend points towards a decrease in biological activity with increasing complexity of the alkyl substituent.

Table 1: Structure-Activity Trends of N-Alkyl-N'-nitro-N-nitrosoguanidine Homologs

Compound Alkyl Group Relative Mutagenic/Carcinogenic Potency Key Observations
MNNG Methyl (-CH₃) High Potent direct-acting mutagen and carcinogen. cngb.org
ENNG Ethyl (-C₂H₅) Moderate to High Generally less potent than MNNG in many test systems. cngb.org
PNNG Propyl (-C₃H₇) Lower Decreased activity compared to methyl and ethyl homologs.

| BNNG | Butyl (-C₄H₉) | Lower | Activity continues to decrease with increasing chain length. |

This table provides a generalized summary based on established trends in the literature. Relative potency can vary depending on the specific biological system and endpoint being measured.

Comparison with Other Alkylating Agents and Carcinogens

This compound, particularly MNNG, is a classic monofunctional alkylating agent that induces DNA damage primarily by transferring a methyl group to nucleophilic sites on DNA bases. Its activity and effects are often compared with other alkylating agents that differ in their chemical structure, reaction mechanism, and the spectrum of DNA adducts they produce. Key comparators include N-nitroso compounds like N-ethyl-N-nitrosourea (ENU), simple alkyl alkanesulfonates such as methyl methanesulfonate (B1217627) (MMS), and chloroethylnitrosoureas used in chemotherapy.

Mechanism of Action and Reactivity: MNNG is a direct-acting agent that does not require metabolic activation to exert its genotoxic effects. It reacts via a unimolecular nucleophilic substitution (SN1) mechanism, generating a highly reactive methyldiazonium cation. nih.gov This SN1 character allows it to react with a wide range of nucleophiles, including the oxygen atoms of DNA bases (e.g., O⁶ of guanine (B1146940) and O⁴ of thymine), which are critical for mutagenesis. nih.gov

In contrast, agents like Methyl Methanesulfonate (MMS) react predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov This mechanism favors reaction with stronger nucleophiles, such as the N⁷ position of guanine and the N³ position of adenine (B156593). usda.gov Consequently, MMS produces a much lower proportion of the highly mutagenic O⁶-methylguanine (O⁶-meG) adduct compared to MNNG. nih.gov N-ethyl-N-nitrosourea (ENU) also acts primarily through an SN1 mechanism, leading to a higher proportion of O-alkylation compared to MMS, making it a potent mutagen. cngb.org

Cytotoxicity and Carcinogenicity: The cytotoxic mechanisms of these agents can differ significantly. MNNG's toxicity in certain cell lines is linked to its ability to inhibit DNA replication, an effect that is potentiated by caffeine. nih.gov MMS, however, appears to cause cell death primarily by damaging cell membranes, a distinct mechanism of toxicity. nih.gov On a molar basis, MNNG is approximately 100-fold more toxic than MMS to 10T1/2 cells. nih.gov

In carcinogenicity studies, MNNG and ENU have both been shown to be potent carcinogens. In a Sencar mouse skin tumorigenesis model, MNNG was a potent complete carcinogen at doses from 0.5-5.0 µmol, while ENU was similarly potent at doses of 10-40 µmol. cngb.org Both agents demonstrated activity as tumor initiators and promoters. cngb.org

DNA Adduct Spectrum: The biological outcome of exposure to an alkylating agent is heavily dependent on the types and locations of DNA adducts formed. The ratio of O-alkylation to N-alkylation is a critical factor. MNNG and ENU produce a significant amount of O⁶-alkylguanine, which readily mispairs with thymine (B56734) during DNA replication, leading to G:C → A:T transition mutations. nih.govnih.gov MMS, reacting via an SN2 mechanism, primarily forms N⁷-methylguanine and N³-methyladenine, which are less directly mutagenic but can lead to DNA strand breaks and are substrates for base excision repair. mdpi.com

Table 2: Comparative Properties of this compound and Other Alkylating Agents

Property N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) N-Ethyl-N-nitrosourea (ENU) Methyl Methanesulfonate (MMS) Chloroethylnitrosoureas (e.g., BCNU)
Reaction Mechanism Primarily SN1 Primarily SN1 Primarily SN2 SN1-type decomposition
Primary DNA Adducts O⁶-meG, N⁷-meG, O⁴-meT O⁶-etG, N⁷-etG, O⁴-etT, Phosphotriesters N⁷-meG, N³-meA O⁶-chloroethyl-G, DNA cross-links
Ratio of O⁶:N⁷ Guanine Alkylation High (~0.1) High (~0.7) Very Low (~0.004) Varies; forms cross-links
Mutagenic Potency High Very High Moderate High (Cytotoxic)
Primary Mutational Signature G:C → A:T transitions G:C → A:T transitions; A:T → G:C transitions G:C → A:T transitions Complex; includes deletions

| Requirement for Metabolic Activation | No | No | No | No (chemical decomposition) |

Research on Compounds Modulating this compound-Induced Cellular Processes

The cellular damage initiated by this compound can be influenced by various exogenous and endogenous compounds. Research in this area has focused on agents that can either prevent the initial DNA damage, modulate the cellular response to that damage, or alter the DNA repair processes that handle this compound-induced adducts.

Inhibition of Mutagenesis by Natural Compounds: Several naturally occurring compounds have been shown to inhibit the mutagenic activity of MNNG. Phenolic compounds, such as caffeic acid and chlorogenic acid, can suppress MNNG's mutagenicity in Salmonella typhimurium. cngb.org The mechanism is believed to involve the scavenging of reactive electrophilic species produced during the degradation of MNNG, thereby preventing them from reaching and reacting with bacterial DNA. cngb.org

Antioxidants have also been studied for their protective effects against MNNG-induced carcinogenesis. In animal models, dietary supplementation with vitamins A, C, and E, as well as butylated hydroxytoluene (BHT) and glutathione (B108866), significantly reduced the incidence of MNNG-induced gastric tumors in rats. nih.gov This suggests that oxidative stress plays a role in the pathology of MNNG exposure. Further supporting this, the antioxidant N-acetylcysteine (NAC) was found to abrogate MNNG-induced cell death pathways by mitigating the production of reactive oxygen species (ROS). nih.gov The alkaloid rutaecarpine (B1680285) has been shown to ameliorate MNNG-induced chronic atrophic gastritis in mice by upregulating the Sonic Hedgehog (SHH) signaling pathway, which in turn reduces apoptosis. mdpi.com

Modulation of DNA Repair and Cellular Signaling: The primary DNA lesion responsible for MNNG's mutagenicity, O⁶-methylguanine, is repaired by the enzyme O⁶-methylguanine-DNA methyltransferase (MGMT). nih.gov Compounds that inhibit MGMT can therefore potentiate the cytotoxic and mutagenic effects of MNNG. Pseudosubstrates for MGMT, such as O⁶-benzylguanine, act as inhibitors by irreversibly transferring their benzyl (B1604629) group to the enzyme, thereby depleting the cell's capacity to repair O⁶-meG adducts. mdpi.com Cells deficient in MGMT activity (termed Mer⁻) are hypersensitive to killing by MNNG. oup.com

Conversely, enhancing DNA repair or other cellular defense pathways can confer protection. The cellular response to MNNG involves complex signaling cascades. MNNG-induced DNA damage can trigger an overactivation of the enzyme Poly(ADP-ribose)polymerase-1 (PARP-1), leading to a form of cell death known as parthanatos. nih.gov Therefore, PARP inhibitors can reduce MNNG-induced cell death by preventing this overactivation. nih.gov Additionally, the mutagenic processing of MNNG-induced damage in some systems is dependent on specific DNA polymerases, such as REV3, which is involved in translesion synthesis. Blocking the function of REV3 has been shown to significantly decrease the frequency of MNNG-induced mutations at the HPRT locus in human cells. nih.gov

Table 3: Examples of Compounds Modulating MNNG-Induced Cellular Processes

Compound/Agent Class Effect on MNNG-Induced Process Mechanism of Action
Caffeic Acid Phenolic Compound Inhibition of mutagenesis Scavenges reactive MNNG degradation products. cngb.org
Chlorogenic Acid Phenolic Compound Inhibition of mutagenesis Scavenges reactive MNNG degradation products. cngb.org
Vitamins A, C, E Antioxidants Inhibition of carcinogenesis Reduce oxidative stress associated with MNNG damage. nih.gov
N-acetylcysteine (NAC) Antioxidant Inhibition of cell death Abrogates MNNG-induced reactive oxygen species (ROS) production. nih.gov
Rutaecarpine Alkaloid Amelioration of gastritis Upregulates the protective Sonic Hedgehog (SHH) signaling pathway. mdpi.com
O⁶-benzylguanine MGMT Inhibitor Potentiation of cytotoxicity Inactivates the O⁶-methylguanine-DNA methyltransferase (MGMT) repair enzyme. mdpi.com
PARP Inhibitors Enzyme Inhibitor Inhibition of cell death Prevent overactivation of PARP-1, blocking the parthanatos pathway. nih.gov

| REV3 Antisense | Gene Expression Modulator | Inhibition of mutagenesis | Blocks the function of the REV3 translesion synthesis DNA polymerase. nih.gov |

Future Directions in Nitrosoguanidine Research

Elucidation of Remaining Uncharacterized Molecular Mechanisms

While N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) is known to primarily induce DNA alkylation, specifically at the O6 position of guanine (B1146940) and O4 of thymine (B56734), leading to GC-to-AT transition mutations, the full scope of its molecular interactions and downstream effects remains an active area of investigation. amazonaws.comwikipedia.org These DNA modifications are particularly challenging for the cellular DNA mismatch repair system to detect due to the minimal distortion they cause in the double helix. wikipedia.org

Beyond direct DNA alkylation, MNNG has been shown to react with and inhibit DNA methylase activity by interacting with sulfhydryl groups on the enzyme, suggesting a broader impact on cellular machinery than previously thought. aacrjournals.org Furthermore, MNNG-induced DNA damage can lead to the formation of persistent single-stranded DNA (ssDNA) gaps in newly replicated DNA. These gaps are dependent on the presence of O6-methylguanine ((Me)G) and the mismatch repair (MMR) system, and their formation can trigger replication fork collapse, homologous recombination, and subsequent cell cycle arrest. nih.gov

Future research aims to:

Identify novel protein targets: Investigate the full range of proteins that MNNG interacts with, beyond DNA methylase, and elucidate how these interactions contribute to its mutagenic and carcinogenic effects.

Map DNA damage response pathways: Delve deeper into the cellular signaling pathways activated by MNNG-induced DNA damage, particularly focusing on the precise molecular events that lead to replication fork collapse and the subsequent cellular repair or death responses.

Deeper Investigation into Epigenetic Regulatory Networks

N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) significantly influences epigenetic regulatory networks, primarily through its ability to induce DNA methylation and modify histones. DNA methylation, particularly of cytosine residues at CpG dinucleotides, is a fundamental epigenetic modification that plays a critical role in gene expression regulation and chromatin structure. mdpi.cominstitut-curie.org MNNG's capacity to methylate DNA has been observed in various tissues, including the stomach and duodenum of rats following chronic exposure. nih.govuzh.ch

Moreover, MNNG has been shown to modify chromatin components, specifically binding to histones and non-histone chromosomal proteins. This modification can drastically increase chromatin template activity, indicating a direct impact on the accessibility of DNA for transcription. nih.gov The interplay between MNNG-induced DNA damage and epigenetic mechanisms is further highlighted by its influence on the epigenetic regulation of DNA repair genes, such as O6-methylguanine-DNA methyltransferase (MGMT) and human MutS homolog 6 (hMSH6). aacrjournals.org

Future research directions in this area include:

Comprehensive epigenetic profiling: Conduct detailed, genome-wide analyses to map the precise changes in DNA methylation patterns and histone modifications (e.g., acetylation, methylation, phosphorylation) induced by MNNG across different cell types and exposure durations. cd-genomics.combiocat.comnih.gov

Role of non-coding RNAs: Investigate the impact of MNNG on the expression and function of various non-coding RNAs (ncRNAs), including microRNAs and long non-coding RNAs, and their involvement in MNNG-mediated epigenetic dysregulation and cellular responses. mdpi.cominstitut-curie.org

Chromatin remodeling dynamics: Study how MNNG-induced modifications influence chromatin remodeling complexes and their role in altering chromatin architecture, thereby affecting gene accessibility and expression. mdpi.comaacrjournals.org

Interplay with DNA repair: Elucidate the detailed mechanisms by which MNNG-induced DNA damage triggers or influences epigenetic modifications that, in turn, regulate DNA repair pathways.

Potential for Mechanistic Insights in Disease Modeling

N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a widely utilized chemical carcinogen for establishing various disease models, particularly in cancer research. It is extensively employed to induce tumors in animal models, with a notable focus on gastric and intestinal cancers, serving as a valuable tool to study cancer mechanisms. amazonaws.comkjcls.org

Applications in Disease Modeling:

Gastric Cancer: MNNG is routinely used to construct gastric cancer cell models and induce malignant transformation in cells like GES-1, which are crucial for investigating disease mechanisms and progression. wjgnet.comspandidos-publications.com These models facilitate studies on the influence of factors like Helicobacter pylori infection, the screening of tumor suppressors, and the development of early cancer detection strategies. kjcls.orgmdpi.com Recent advancements include the use of MNNG to induce gastric intestinal metaplasia (GIM) in 3D organoids, providing a novel platform to study gastric pathogenesis and identify hallmark events in gastric cancer evolution, including the involvement of the RAS/BRAF/ERK pathway. oup.com MNNG-induced chronic atrophic gastritis models are also employed to evaluate therapeutic interventions, such as the effects of palmatine. researchgate.net

Neurodegenerative Diseases: MNNG's ability to induce DNA damage and activate poly(ADP-ribose) polymerase 1 (PARP-1) has made it relevant in neurodegeneration research. This activation can lead to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) depletion, which in turn affects the activity of sirtuins (e.g., SIRT1), a family of proteins implicated in various neurodegenerative conditions like Alzheimer's and Parkinson's diseases. nih.govacs.orgmdpi.commdpi.com

Genetic Disorders: MNNG is used to gain insights into mutagenesis and leukemogenesis in conditions such as Down syndrome, where lymphocytes exhibit increased sensitivity to MNNG, suggesting underlying deficiencies in DNA repair pathways. nih.gov

Future Directions:

Multi-omics integration: Leverage advanced multi-omics approaches (e.g., genomics, transcriptomics, proteomics, metabolomics) in MNNG-induced disease models to comprehensively characterize the molecular changes during disease initiation and progression. This could lead to the identification of novel biomarkers and therapeutic targets.

Precision disease modeling: Develop more refined MNNG-induced models that closely mimic specific human disease subtypes, allowing for the investigation of personalized therapeutic strategies. This includes utilizing advanced organoid and organ-on-a-chip technologies.

Drug discovery and validation: Utilize MNNG models as high-throughput screening platforms to identify compounds that can mitigate MNNG-induced cellular damage or reverse disease phenotypes, thereby accelerating drug discovery efforts.

Development of Novel Research Tools and Methodologies

N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) has been a cornerstone in the development of various research tools and methodologies, primarily due to its reliable mutagenic properties. Its application spans from microbial strain improvement to sophisticated DNA damage assessment techniques.

Current Methodological Applications:

Mutagenesis for Strain Improvement: MNNG is a standard chemical mutagen used for inducing genetic mutations in microorganisms, which is critical for strain improvement in industrial biotechnology. For instance, it has been successfully employed to enhance natamycin (B549155) production in Streptomyces gilvosporeus by generating mutants with increased nitrilase activity. mdpi.comfrontiersin.org

DNA Damage Detection: Various techniques are employed for the detection and quantification of MNNG-induced DNA lesions. These include chromatographic techniques like High-Performance Liquid Chromatography (HPLC), fluorescence detection, the comet assay, and the assessment of γH2AX foci formation. amazonaws.comresearchgate.netnih.govresearchgate.net The comet assay is particularly useful for detecting DNA strand breaks, while γH2AX foci formation serves as a sensitive indicator for DNA double-strand breaks. researchgate.netresearchgate.net

Studying DNA Repair Mechanisms: MNNG is instrumental in inducing specific DNA adducts and damage, allowing researchers to investigate the efficiency and specificity of various DNA repair pathways, such as the ABC excinuclease system involved in nucleotide excision repair. researchgate.net

Future Directions:

Advanced DNA Adduct Detection: Develop more sensitive, specific, and high-throughput methods for detecting and quantifying MNNG-induced DNA adducts and their repair intermediates in vivo. This could involve mass spectrometry-based approaches or novel biosensors.

Integration with Gene Editing Technologies: Explore the synergistic application of MNNG-induced mutagenesis with advanced gene editing tools (e.g., CRISPR/Cas9). This could enable targeted mutagenesis studies where MNNG induces a broader spectrum of mutations, which can then be precisely analyzed or selected using gene editing techniques.

High-Throughput Screening Platforms: Design and implement novel high-throughput screening methodologies that leverage MNNG to identify chemical compounds or genetic modifiers that can either enhance or mitigate its biological effects, or modulate the cellular response to DNA damage.

Real-time Imaging of DNA Damage: Develop advanced imaging techniques to visualize MNNG-induced DNA damage and repair processes in real-time within living cells, providing dynamic insights into cellular responses.

常见问题

Q. What are the standard protocols for NTG-induced mutagenesis in bacterial systems?

NTG mutagenesis typically involves exposing bacterial cultures (e.g., E. coli or Streptomyces) to 50 mg/ml NTG for 30 minutes in buffered solutions. Post-treatment, mutants are isolated via replica plating or selection media. Critical parameters include pH (optimal range: 6.0–7.5), temperature (37°C for mesophiles), and neutralization with sodium thiosulfate to halt mutagenesis .

Q. How do solvent systems influence NTG reactivity in RNA modification studies?

NTG’s mutagenic efficiency depends on solvent polarity. In aqueous media (pH 4.5–9), NTG rapidly inactivates RNA viruses like TMV, while non-aqueous solvents (e.g., 67% dimethylformamide) slow reactivity. For example, TMV-RNA inactivation rates decreased by >50% in dimethylformamide compared to water .

Q. What safety protocols are essential for handling NTG in laboratory settings?

NTG is a potent carcinogen. Acute oral toxicity in rats shows an LD₅₀ of 1.76 mg/ml, requiring PPE (gloves, lab coats), fume hoods, and waste neutralization with 1M NaOH. Dermal exposure studies in rabbits indicate no systemic toxicity but recommend rigorous decontamination .

Advanced Research Questions

Q. How does NTG mutagenesis vary with the cell cycle in eukaryotic models?

In Saccharomyces cerevisiae, NTG-induced reversion frequencies peak during DNA replication, with 10-fold higher mutation rates for markers like ade5 and leu1 compared to non-replicative phases. Timing NTG exposure to early S-phase maximizes mutagenic efficiency .

Q. What structural features of NTG correlate with its carcinogenic potency?

Quantitative Structure-Activity Relationship (QSAR) models identify the nitroso (–N=O) group as a key structural alert. Fragment contribution analysis shows NTG’s carcinogenicity in rodents (oral gavage) is linked to its electrophilic methylating potential, which alkylates DNA bases like guanine .

Q. How do antimutagenic agents modulate NTG-induced DNA damage?

Lectins (0.2 µg/ml) reduce NTG mutagenesis by competing for cellular targets. For instance, lectins from Phaseolus vulgaris decrease mutation frequency by 40% in Salmonella assays, likely via membrane receptor binding that disrupts NTG uptake .

Q. What experimental designs optimize NTG use in carcinogenesis models?

Combining NTG with co-factors (e.g., aspirin, sodium taurocholate) in Buffalo rats induces gastric leiomyosarcomas (53% incidence), absent in NTG-only groups. This requires 12-week NTG administration (50 mg/kg) in drinking water with periodic stress induction .

Methodological Considerations

Q. How to validate NTG-induced mutants in microbial strain improvement?

Post-NTG treatment, mutants (e.g., Lactobacillus plantarum C88M3) are screened via 16S rDNA sequencing and RAPD analysis. Capsule-deficient mutants show altered growth kinetics and polysaccharide production, confirmed via HPLC .

Q. What genomic techniques confirm NTG-induced point mutations?

In Corynebacterium diphtheriae, Sanger sequencing identified a G→A transition in dtxR (Arg-47→His), consistent with NTG’s preference for GC-rich regions. Complementation assays with wild-type dtxR restored repression of diphtheria toxin .

Q. How to resolve contradictions in NTG’s mutagenic efficiency across studies?

Variability arises from solvent stability (e.g., NTG degrades faster in phosphate buffer) and organism-specific repair mechanisms. Replicating studies in Desulfovibrio desulfuricans G20 required adjusting NTG concentrations (20 mM) to account for endogenous arsenate resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitrosoguanidine
Reactant of Route 2
Reactant of Route 2
Nitrosoguanidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。